![molecular formula C15H23N3O2 B2432219 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2380071-62-3](/img/structure/B2432219.png)
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It is a potent psychostimulant that has been used as a recreational drug. MDPV has been classified as a Schedule I drug in the United States due to its high potential for abuse and addiction. However, MDPV has also shown promise in scientific research due to its unique properties.
Mecanismo De Acción
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the psychostimulant effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased energy, and increased sociability. However, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has also been associated with negative effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the function of these neurotransmitters. Additionally, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has a relatively long half-life, allowing for sustained effects in animal models. However, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one also has limitations, including its potential for abuse and addiction, which must be carefully considered when using it in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one. One potential direction is the investigation of its therapeutic potential as a treatment for addiction and other psychiatric disorders. Additionally, further research is needed to elucidate the mechanisms underlying the negative effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one, such as anxiety and paranoia. Finally, more research is needed to determine the long-term effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one use, particularly in terms of its potential for addiction and dependence.
Métodos De Síntesis
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one can be synthesized through a variety of methods, including the Leuckart reaction and the reductive amination of 3,4-methylenedioxyphenylpropan-2-one. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride.
Aplicaciones Científicas De Investigación
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been used in scientific research to investigate its potential as a treatment for various medical conditions, such as depression, anxiety, and addiction. 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its therapeutic effects. Additionally, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been used as a tool for studying the dopaminergic system and its role in addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
3-methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)8-14(19)18-6-4-13(5-7-18)20-15-16-9-12(3)10-17-15/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZEHNCGGVICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

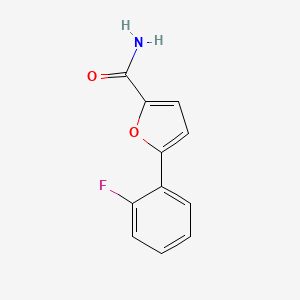
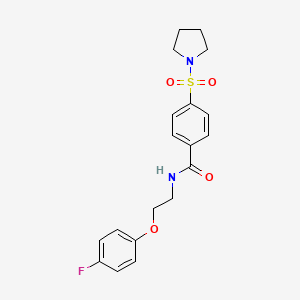
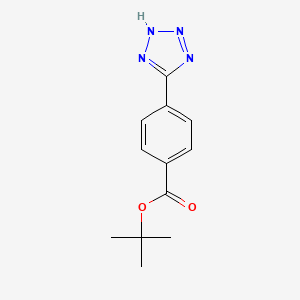
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)
![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)
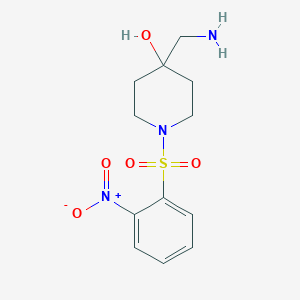
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)
![1-[(2-Chlorophenyl)methyl]-3-[(4-chlorophenyl)methylsulfonyl]indole](/img/structure/B2432147.png)
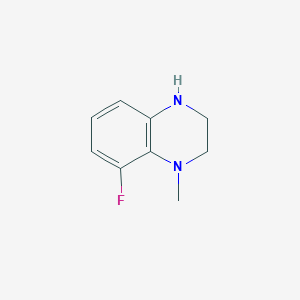

![2-[(Dimethylamino)methyl]benzonitrile](/img/structure/B2432153.png)
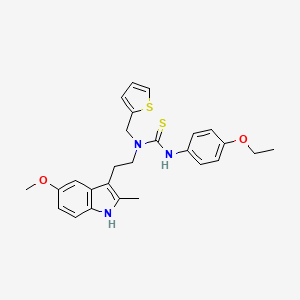
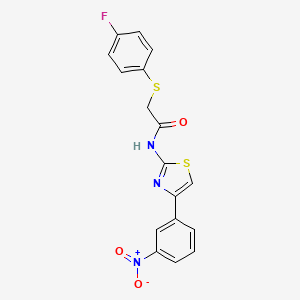
![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)